Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate
CAS No.: 1158758-59-8
Cat. No.: VC3013858
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158758-59-8 |
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Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3 |
Standard InChI Key | KYRWEDDXBNZACB-UHFFFAOYSA-N |
SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Properties
Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (CAS: 1817789-07-3) is characterized by a pyrrolidine ring with an amino group and methyl substituent at the 3-position, while the nitrogen of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group . The compound exists in both racemic and enantiomerically pure forms, with the (R)-isomer being of particular interest in medicinal chemistry .
Physical and Chemical Properties
The compound possesses the following key properties:
Chemical Identifiers
The compound can be identified using the following chemical descriptors:
Identifier Type | Value |
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CAS Number | 1817789-07-3 |
InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m1/s1 |
InChI Key | KYRWEDDXBNZACB-SNVBAGLBSA-N |
Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)N |
Isomeric SMILES | C[C@]1(CCN(C1)C(=O)OC(C)(C)C)N |
These identifiers enable precise structural representation and database searching capabilities for researchers .
Synthesis Methods
Stereoselective Synthesis
For applications requiring stereochemically pure compounds, the synthesis of (R)-tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate may involve:
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Starting with enantiomerically pure amino acids
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Conversion to the corresponding pyrrolidine through a series of transformations
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Protection of the pyrrolidine nitrogen with a Boc group
Such stereoselective approaches are particularly important in pharmaceutical applications where specific stereoisomers may exhibit different biological activities .
Reactivity and Chemical Transformations
Functional Group Reactivity
The compound contains several reactive functional groups that enable various chemical transformations:
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The primary amine at the 3-position can undergo typical amine reactions:
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Acylation with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Nucleophilic substitution reactions
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The Boc-protected pyrrolidine nitrogen provides:
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Protection during chemical transformations
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Selective deprotection under acidic conditions (typically using TFA)
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Stability under basic conditions
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The methyl group at the 3-position provides:
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Steric effects that influence reactivity and conformational preferences
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Potential sites for further functionalization through C-H activation chemistry
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These reactive sites make the compound valuable as a building block in the synthesis of more complex molecules.
Biological Activity
Pharmacological Effects
Research suggests that tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate and its derivatives exhibit several biological activities:
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Neuroprotective Effects: Studies indicate potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
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Modulation of Immune Function: The compound has shown influence on immune responses, potentially aiding in conditions like sepsis and trauma recovery.
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Cardiovascular Health: Research suggests a possible role in cardiovascular health through modulation of vascular function.
These biological activities make the compound and its derivatives valuable in medicinal chemistry and drug development.
Structure-Activity Relationships
The specific structural features of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate contribute to its biological activity:
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The pyrrolidine ring provides a rigid scaffold that can influence receptor binding.
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The primary amine functions as a hydrogen bond donor and acceptor.
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The lipophilic tert-butyl group affects membrane permeability and pharmacokinetic properties.
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The methyl group at the 3-position creates a stereogenic center that can influence biological activity.
Understanding these structure-activity relationships is crucial for optimizing derivatives for specific therapeutic applications.
Applications in Medicinal Chemistry
As a Synthetic Intermediate
Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds:
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PI3Kα Inhibitors: It is used in the preparation of dihydropyrrolopyrimidine derivatives that act as PI3Kα inhibitors, which have applications in cancer treatment.
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Enzyme Inhibitors: The compound serves as a building block for synthesizing various enzyme inhibitors, including those targeting kinases and proteases.
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Receptor Modulators: Derivatives of this compound have been investigated as modulators for various receptors, including those in the central nervous system.
Drug Development Applications
The compound's applications in drug development extend to several therapeutic areas:
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Cancer Prevention: Its ability to modulate cellular pathways may contribute to cancer prevention strategies.
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Diabetes Management: There are indications that derivatives could assist in managing metabolic disorders such as diabetes.
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Muscle Recovery: The compound and its derivatives may aid in recovery from skeletal muscle damage, enhancing physical performance and recovery post-exercise.
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Neurodegenerative Diseases: The neuroprotective properties make it relevant to research on conditions like Alzheimer's and Parkinson's diseases.
Comparative Analysis with Similar Compounds
Structural Comparison
To better understand the unique properties of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate, it's useful to compare it with structurally related compounds:
Compound | Structural Differences | Molecular Weight | Key Characteristics |
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tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | Reference compound | 200.28 g/mol | Primary amine at 3-position, methyl substituent at 3-position |
tert-Butyl 3-aminopyrrolidine-1-carboxylate | Lacks methyl at 3-position | 186.25 g/mol | Primary amine at 3-position, no methyl group |
tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | Aminomethyl instead of amino at 3-position | 214.31 g/mol | Primary amine on side chain rather than directly on ring |
tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate | 6-membered piperidine ring instead of 5-membered pyrrolidine | 214.31 g/mol | Larger ring size affects conformation and reactivity |
This comparison highlights how subtle structural differences can significantly impact chemical reactivity and biological activity .
Functional Comparison
The functional differences between these related compounds translate to important differences in their applications:
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Ring Size Effects: The 5-membered pyrrolidine ring of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate creates a different spatial arrangement of functional groups compared to the 6-membered piperidine analog, affecting binding to biological targets.
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Methyl Substitution Effects: The methyl group at the 3-position creates a quaternary carbon center that increases steric hindrance and can alter reactivity patterns compared to the non-methylated analog.
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Amine Position Effects: Direct attachment of the amine to the ring (as in the target compound) versus on a side chain (as in the aminomethyl analog) affects basicity, nucleophilicity, and hydrogen bonding capabilities.
These functional differences make each compound uniquely suited for specific applications in organic synthesis and medicinal chemistry.
Research Findings and Future Perspectives
Current Research Applications
Recent research involving tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate and its derivatives has focused on several areas:
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Development of PI3Kα Inhibitors: The compound has been used as a key building block in the synthesis of dihydropyrrolopyrimidine derivatives that show promise as PI3Kα inhibitors for cancer treatment.
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Exploration of Neuroprotective Mechanisms: Studies are investigating the molecular mechanisms behind the neuroprotective effects observed with this compound class.
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Immune Function Modulation: Research is examining how these compounds influence immune responses, particularly in stress conditions and trauma recovery.
Future Research Directions
Based on current findings, several promising research directions emerge:
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Stereoselective Synthesis Optimization: Developing more efficient methods for stereoselective synthesis of the (R)-isomer could enhance its utility in pharmaceutical applications.
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Structure-Activity Relationship Studies: Further exploration of how structural modifications affect biological activity could lead to more potent derivatives.
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Formulation Development: Research into formulation strategies could enhance the bioavailability and stability of drugs incorporating this scaffold.
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Expanded Therapeutic Applications: Given its diverse biological activities, investigating applications in additional therapeutic areas beyond those currently explored could uncover new medical uses.
These research directions highlight the continued relevance of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate in pharmaceutical research and development.
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